N-(2-tert-butylphenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N-(2-tert-butylphenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, along with difluoromethyl and phenyl substituents. The tert-butylphenyl group adds steric bulk, which can influence the compound’s reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylphenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives. The difluoromethyl group can be introduced via difluoromethylation reactions, often using reagents like difluoromethyl iodide or difluoromethyl sulfone under radical or nucleophilic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylphenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-tert-butylphenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
N-(2,5-di-tert-butylphenyl)-9-isocyano-perylene-3,4-dicarboximide: A compound with similar structural features but different functional groups, used in fluorescent complexes.
2-Difluoromethylpyridine: A compound with a difluoromethyl group, used as a bioisosteric replacement in drug discovery.
Uniqueness
N-(2-tert-butylphenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its combination of a pyrazolo[1,5-a]pyrimidine core, difluoromethyl group, and tert-butylphenyl substituent. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H22F2N4O |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(2-tert-butylphenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C24H22F2N4O/c1-24(2,3)17-11-7-8-12-18(17)29-23(31)16-14-27-30-20(21(25)26)13-19(28-22(16)30)15-9-5-4-6-10-15/h4-14,21H,1-3H3,(H,29,31) |
InChI Key |
IADCBRKEYIKRBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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